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Compound of Interest

Compound Name: Gramine, N-oxide

Cat. No.: B101247 Get Quote

Disclaimer: Direct toxicological data for Gramine N-oxide is not readily available in published

literature. This document provides a preliminary toxicity assessment based on data available

for its parent compound, Gramine. This information should be interpreted with caution, as the

N-oxide functional group may alter the toxicological profile. The data presented here serves as

a surrogate to guide initial safety considerations and to underscore the necessity of conducting

specific toxicological studies on Gramine N-oxide itself.

Executive Summary
This technical guide offers a summary of the toxicological profile of Gramine, an indole alkaloid

structurally related to Gramine N-oxide. The assessment covers acute oral toxicity, genotoxicity,

and in vitro cytotoxicity. All quantitative data are presented in tabular format for clarity. Detailed

experimental protocols for the key assays are provided, adhering to internationally recognized

guidelines. Visual diagrams of experimental workflows and conceptual pathways are included

to facilitate understanding. This guide is intended for researchers, scientists, and drug

development professionals to inform preliminary risk assessment and to design future

toxicological studies for Gramine N-oxide.

Quantitative Toxicity Data for Gramine
The following tables summarize the key quantitative toxicity endpoints that have been reported

for Gramine.

Table 1: Acute Toxicity Data for Gramine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b101247?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Route of
Administration

LD50 (Lethal Dose,
50%)

Reference

Rat Intraperitoneal 122 mg/kg [1]

Mouse Intravenous 46 mg/kg [1]

Mouse Intraperitoneal 1334 mg/kg [2]

Rat (Female) Oral
>175 mg/kg and <550

mg/kg
[3][4]

Table 2: Genotoxicity and Mutagenicity Data for Gramine

Assay Type
Test
System

Doses
Tested

Metabolic
Activation
(S9)

Result Reference

Ames Test

Salmonella

typhimurium

strains

1250, 2500,

5000, 10000

µ g/plate

With and

Without

Non-

mutagenic
[5]

In Vivo

Micronucleus

Assay

Swiss albino

mice bone

marrow

50, 100, 150

mg/kg (oral)

Not

Applicable

Non-

genotoxic
[5]

In Vivo

Chromosoma

l Aberration

Assay

Swiss albino

mice bone

marrow

50, 100, 150

mg/kg (oral)

Not

Applicable

Non-

genotoxic
[5]

Table 3: In Vitro Cytotoxicity Data for Gramine

Assay Type Cell Line Endpoint

IC50
(Inhibitory
Concentration,
50%)

Reference

MTT Assay

HCT-116

(Human Colon

Cancer)

Cell Proliferation

Inhibition

25 µg/mL (for

Gramine-loaded

nanoparticles)

[6]
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Experimental Protocols
Detailed methodologies for key toxicological assays are outlined below, based on standard

OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)
(OECD 425)
This method is used to determine the median lethal dose (LD50) of a substance.[7][8][9][10]

[11]

Principle: The UDP is a sequential dosing test where a single animal is dosed at a time. The

dose for each subsequent animal is adjusted up or down depending on the outcome (survival

or death) of the previous animal. This approach significantly reduces the number of animals

required compared to traditional methods.[9]

Methodology:

Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.

Housing and Fasting: Animals are caged individually and fasted (food, but not water)

overnight before dosing.

Dose Administration: The test substance is administered orally via gavage. The volume

should generally not exceed 1 mL/100g body weight.

Starting Dose: The test begins with a dose just below the best preliminary estimate of the

LD50.

Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.

If an animal survives, the dose for the next animal is increased by a constant progression

factor (e.g., 3.2).

If an animal dies, the dose for the next animal is decreased by the same factor.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in

skin, fur, eyes, respiration, behavior, etc.), and body weight changes for up to 14 days.
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Data Analysis: The LD50 is calculated using the maximum likelihood method after a specified

number of reversals in outcome have occurred.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to detect gene mutations induced by a test substance.[2][5][12]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation in the

genes responsible for its synthesis. The assay measures the ability of a substance to cause a

reverse mutation (reversion), restoring the bacteria's ability to synthesize the amino acid and

thus grow on an amino acid-deficient medium.[5][13]

Methodology:

Tester Strains: A set of at least five strains is recommended (e.g., S. typhimurium TA98,

TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

Metabolic Activation: The test is performed both with and without an exogenous metabolic

activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian

metabolism.[6]

Exposure Methods:

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are

mixed with molten top agar and poured onto a minimal glucose agar plate.

Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated

before being mixed with top agar and plated.

Dose Levels: At least five different, analyzable concentrations of the test substance are used.

Controls: Positive (known mutagens) and negative (solvent) controls are run concurrently.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies per plate is counted. A substance is

considered mutagenic if it produces a concentration-related increase in the number of
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revertant colonies and/or a reproducible increase at one or more concentrations over the

negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in mammals.[14]

[15][16][17][18]

Principle: The assay identifies substances that cause cytogenetic damage resulting in the

formation of micronuclei. Micronuclei are small, membrane-bound DNA fragments from

chromosomes that are not incorporated into the main nucleus during cell division. These are

observed in newly formed (polychromatic) erythrocytes in the bone marrow. An increase in the

frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals

indicates genotoxicity.[15][17]

Methodology:

Animal Selection: Healthy young adult rodents (typically mice or rats) are used. Groups

usually consist of at least 5 animals per sex.

Dose Administration: The test substance is administered via an appropriate route (e.g., oral

gavage, intraperitoneal injection), typically once or twice.

Dose Levels: A negative control, a positive control (known clastogen), and at least three

dose levels of the test substance are used. The highest dose should be the maximum

tolerated dose (MTD) or a limit dose of 2000 mg/kg.

Sample Collection: Bone marrow is collected at appropriate times after the last

administration (e.g., 24 and 48 hours).

Slide Preparation: Bone marrow cells are flushed from the femurs, smeared onto glass

slides, and stained (e.g., with Giemsa).

Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio

of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone

marrow toxicity.
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Data Analysis: The number of MN-PCEs in treated groups is statistically compared to the

negative control group.

In Vitro Cytotoxicity - MTT Assay
This colorimetric assay is a common method to measure cellular metabolic activity as an

indicator of cell viability, proliferation, and cytotoxicity.[4][19][20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that

can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is

proportional to the number of viable cells.[4][21]

Methodology:

Cell Plating: Cells are seeded into a 96-well plate at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

substance and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After incubation, the culture medium is removed, and a fresh medium

containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for

2-4 hours at 37°C to allow formazan formation.[4]

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g.,

DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the resulting purple solution is measured using a

microplate reader at a wavelength between 550 and 600 nm.

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control

cells. The IC50 value (the concentration of the substance that inhibits 50% of cell viability)

can be calculated from the dose-response curve.

Visualizations: Workflows and Pathways
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The following diagrams illustrate standard workflows and conceptual pathways relevant to a

preliminary toxicity assessment.

Caption: General workflow for a tiered approach to toxicity assessment.

Caption: Standard battery options for in vitro and in vivo genotoxicity testing.

Caption: Conceptual pathway of cytotoxicity via oxidative stress.

Conclusion
The available toxicological data for Gramine suggest a compound with moderate acute toxicity.

[1][2][3][4] In vitro and in vivo studies indicate that Gramine is non-mutagenic and non-

genotoxic under the conditions tested.[5] Cytotoxicity has been observed in cancer cell lines,

suggesting potential anti-proliferative effects.[6]

Crucially, these findings apply to Gramine. The addition of an N-oxide group can significantly

alter a molecule's physicochemical properties, including its solubility, metabolic fate, and

interaction with biological targets. Therefore, the toxicological profile of Gramine N-oxide may

differ substantially from that of Gramine. The data presented in this guide should be used solely

as a preliminary reference point. It is imperative that a full suite of toxicological studies, starting

with in vitro cytotoxicity and genotoxicity assays, be conducted directly on Gramine N-oxide to

accurately characterize its safety profile for any potential development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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